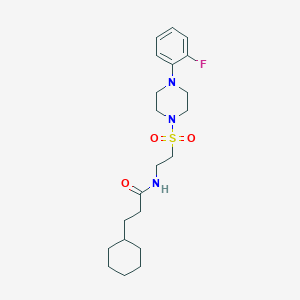
2-Fluoro-1-(2-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Fluoro-1-(2-methylphenyl)ethan-1-one is a fluorinated organic molecule that is of interest due to its potential applications in various fields, including organic synthesis and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar fluorinated compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of fluorinated compounds often involves the introduction of fluorine or fluorine-containing groups into organic molecules. For instance, the synthesis of 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane (FBPE) involves the use of fluorinated reagents and can provide insights into the synthetic strategies that might be applicable to this compound . Additionally, the synthesis of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane from enantiopure (2S,3S)-phenylglycidol demonstrates the potential for creating enantiopure fluorinated compounds, which could be relevant for the synthesis of chiral versions of the compound .
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be quite complex, with the fluorine atoms influencing the overall geometry and electronic distribution. For example, the compound 1-[2,4-Bis(4-fluorophenadoxy)phenyl]ethanone features two fluoro-phenyl rings oriented at specific angles to the ethanone-substituted benzene ring, stabilized by hydrogen bonds and van der Waals forces . This suggests that in this compound, the fluorine atom could similarly affect the molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the presence of fluorine. The fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, for example, is used for the analysis of primary amines and aminated carbohydrates, indicating that fluorinated compounds can be designed to react selectively with certain functional groups . This property could be explored in the context of this compound to predict its reactivity in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The study of liquid crystalline polyethers based on conformational isomerism provides data on phase transition temperatures and thermodynamic parameters, which are influenced by the presence of fluorine atoms . Such data can be valuable when predicting the properties of this compound, such as its melting point, boiling point, solubility, and potential liquid crystalline behavior.
Applications De Recherche Scientifique
Fluorescent Chemosensors
Fluorophores, including derivatives of 4-methyl-2,6-diformylphenol (DFP), are crucial for developing chemosensors for detecting metal ions, anions, neutral molecules, and pH changes. The high selectivity and sensitivity of DFP-based chemosensors highlight the potential for 2-Fluoro-1-(2-methylphenyl)ethan-1-one in similar applications, given its structural characteristics that may allow for selective sensing of various analytes (Roy, 2021).
Synthesis of Fluorinated Biphenyls
The synthesis and application of fluorinated biphenyls, such as 2-Fluoro-4-bromobiphenyl, underline the importance of fluorinated intermediates in manufacturing materials like flurbiprofen. This suggests that this compound could serve as a valuable intermediate in synthesizing various pharmacologically active compounds and materials (Qiu et al., 2009).
Toxicity and Biomedical Applications of Fluorophores
Research on the toxicity of fluorophores used in molecular imaging has highlighted the importance of understanding the safety profile of these compounds, which is essential for their application in vivo. The study on widely used fluorophores underscores the potential for evaluating the safety and biomedical applications of this compound and its derivatives (Alford et al., 2009).
Aqueous Fluoroalkylation Reactions
The development of environmentally friendly fluoroalkylation reactions in aqueous media has been a significant step toward green chemistry. This research area's progress indicates the potential for this compound in facilitating the introduction of fluorinated or fluoroalkylated groups into target molecules under mild and eco-friendly conditions (Song et al., 2018).
Fluorophosphates in Energy Storage
Fluorophosphate cathodes, such as those based on sodium-ion chemistry, have been studied for their potential in energy storage applications. The structural and dynamic analysis of these materials offers insights into the limitations and optimization strategies for cathode materials, suggesting the relevance of fluorinated compounds like this compound in developing advanced energy storage solutions (Dacek et al., 2016).
Propriétés
IUPAC Name |
2-fluoro-1-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDOLHKEJXCTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1612838-54-6 |
Source


|
| Record name | 2-fluoro-1-(2-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)



![(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2531797.png)

![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531799.png)






